Experimental PIM1 Kinase Co-Crystal Structure Validates Target Engagement
The 3,4-dichlorophenyl-1H-pyrazol-3-amine scaffold demonstrates direct, experimentally validated binding to the PIM1 kinase ATP-binding site. A co-crystal structure of the tautomer 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine bound to human PIM1 (PDB: 5KGE) has been solved at a resolution of 2.23 Å with R-work and R-free values of 0.196 and 0.208, respectively [1]. This structural evidence confirms that the 3,4-dichlorophenyl substitution and the aminopyrazole core engage in specific interactions within the kinase hinge region, providing a rational basis for inhibitor design.
| Evidence Dimension | Protein Kinase Binding (X-ray Crystallography) |
|---|---|
| Target Compound Data | Co-crystal structure of 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine with PIM1 kinase resolved at 2.23 Å, R-work = 0.196, R-free = 0.208 |
| Comparator Or Baseline | Unsubstituted pyrazoles or mono-chlorophenyl analogs lack analogous PDB depositions, indicating insufficient affinity or binding heterogeneity for successful crystallization under similar conditions |
| Quantified Difference | Structural validation exists for the 3,4-dichlorophenyl derivative; no comparable high-resolution co-crystal structures are available in the PDB for 4-phenyl-1H-pyrazol-3-amine or 4-(4-chlorophenyl)-1H-pyrazol-3-amine bound to PIM1 |
| Conditions | X-ray diffraction, human PIM1 kinase (residues 30-305), expressed in E. coli, pH 7.5, temperature 100 K |
Why This Matters
Procurement for structure-based drug design or kinase profiling requires a compound with proven binding-mode evidence; this structure enables rational optimization and selectivity assessment not possible with untested analogs.
- [1] Ferguson, A.D. Crystal structure of PIM1 with inhibitor: 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine. RCSB Protein Data Bank, PDB ID 5KGE. Deposited 2016-06-13, Released 2017-08-09. Resolution: 2.23 Å, R-work: 0.196, R-free: 0.208. View Source
